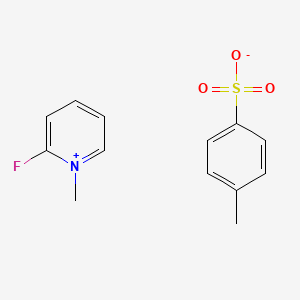

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWDKLAIDBOLFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206808 | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58086-67-2 | |

| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58086-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058086672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-methylpyridinium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a valuable reagent in organic synthesis. The synthesis involves the direct methylation of 2-fluoropyridine using methyl p-toluenesulfonate. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, monitoring, product isolation, and purification. Additionally, it includes a summary of the physicochemical properties of the starting materials and the final product, presented in a clear tabular format for easy reference. A comprehensive experimental workflow diagram is also provided to visually represent the synthesis process.

Introduction

This compound, also known as FMP-OTs or 2-fluoro-N-methylpyridinium tosylate, is a versatile compound utilized in various chemical transformations. Its applications include serving as a catalyst for certain polymerization reactions and acting as a coupling reagent in peptide synthesis. The synthesis described herein is a straightforward and efficient method for the preparation of this important laboratory chemical.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for quick reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance | Solubility |

| 2-Fluoropyridine | C₅H₄FN | 97.09 | 372-47-4 | -42 | Colorless liquid | Soluble in most organic solvents. |

| Methyl p-toluenesulfonate | C₈H₁₀O₃S | 186.23 | 80-48-8 | 28 | Colorless liquid or low melting solid | Soluble in most organic solvents. Reacts with water. |

| This compound | C₁₃H₁₄FNO₃S | 283.32 | 58086-67-2 | 130-145 | White to off-white solid | Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile.[1] |

Synthesis Protocol

The synthesis of this compound is achieved through the N-alkylation of 2-fluoropyridine with methyl p-toluenesulfonate.

Reaction Scheme

Experimental Procedure

A detailed, step-by-step procedure for the synthesis is provided below. This protocol is based on established chemical principles for the N-alkylation of pyridines.

Reagents and Materials:

-

2-Fluoropyridine

-

Methyl p-toluenesulfonate

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2-fluoropyridine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent, such as dichloromethane or acetonitrile.

-

Addition of Methylating Agent: To the stirred solution, add methyl p-toluenesulfonate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product, being a salt, is often insoluble in the reaction solvent and may precipitate out. If necessary, the product can be further precipitated by the addition of a less polar solvent, such as anhydrous diethyl ether.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline solid.

Note: Due to the lack of a specific published protocol with detailed quantitative data in the searched literature, the molar ratios are given as equivalents, and the reaction conditions are provided as a general guideline. Researchers should optimize these parameters for their specific experimental setup.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Fluoropyridine is flammable and toxic. Handle with care.

-

Methyl p-toluenesulfonate is a strong alkylating agent and is corrosive and toxic. Avoid contact with skin and eyes.

-

Handle all solvents and reagents in accordance with standard laboratory safety procedures.

Conclusion

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively prepare this valuable reagent for their synthetic needs. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

"Physical and chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. This document details its characteristics, provides experimental protocols for its characterization, and outlines its key applications.

Chemical Identity and Properties

This compound, also known as FMP-OTs or Mukaiyama's fluorinating agent, is a pyridinium salt that serves as an important reagent in modern organic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 58086-67-2 | [1][2] |

| Molecular Formula | C13H14FNO3S | [1][2] |

| Molecular Weight | 283.32 g/mol | [1][2] |

| Appearance | White to cream-colored crystalline powder | [1] |

| Melting Point | 122.5-134.5 °C | [2] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in water (hydrolyzes), DMSO, dichloromethane, and acetonitrile. | [3][4] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate |

| Synonyms | 2-Fluoro-1-methylpyridinium p-toluenesulfonate, FMP Tosylate, Mukaiyama's Reagent (fluorinating analog) |

| InChI Key | HQWDKLAIDBOLFE-UHFFFAOYSA-M |

| SMILES | C[n+]1ccccc1F.Cc1ccc(cc2)S([O-])(=O)=O |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: 1H NMR Spectroscopic Data (Source: Sigma-Aldrich via PubChem)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.29 | s | 3H | CH3 (tosylate) |

| 4.25 | s | 3H | N-CH3 (pyridinium) |

| 7.11 | d | 2H | Ar-H (tosylate) |

| 7.48 | d | 2H | Ar-H (tosylate) |

| 7.82-7.92 | m | 1H | Pyridinium-H |

| 8.15-8.25 | m | 1H | Pyridinium-H |

| 8.45-8.55 | m | 1H | Pyridinium-H |

| 8.85-8.95 | m | 1H | Pyridinium-H |

Note: The spectrum was referenced to solvent signals. The exact coupling constants were not provided in the source.

Experimental Protocols

While a detailed, step-by-step synthesis protocol from a primary journal article could not be definitively located, a general method for the preparation of similar pyridinium salts is well-established.

General Synthesis Procedure (Representative)

This compound can be synthesized via the quaternization of 2-fluoropyridine.

Reaction Scheme:

References

- 1. 2-Fluoro-1-methylpyridinium p-toluenesulfonate | C13H14FNO3S | CID 171631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. 2-Fluoro-1-methylpyridinium p-toluenesulfonate, tech. 90% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Technical Guide: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (CAS 58086-67-2)

An In-depth Examination of its Properties and Applications in Synthetic Chemistry

Introduction

2-Fluoro-1-methylpyridinium p-toluenesulfonate, registered under CAS number 58086-67-2, is a pyridinium salt widely recognized in the field of organic synthesis. Commonly referred to as a Mukaiyama reagent, it serves as a powerful and versatile condensation and coupling agent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a particular focus on detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Fluoro-1-methylpyridinium p-toluenesulfonate is a white to off-white or yellow solid, typically in crystalline or powder form.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58086-67-2 | |

| Molecular Formula | C13H14FNO3S | [1][2][3] |

| Molecular Weight | 283.32 g/mol | [2][3] |

| Appearance | White to off-white/yellow solid | [1] |

| Melting Point | 130-134 °C | [1] |

| Solubility | Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile. | [1] |

| Stability | Relatively stable at room temperature; moisture-sensitive. | [1][4] |

Synthesis

The synthesis of 2-Fluoro-1-methylpyridinium p-toluenesulfonate is generally achieved through the reaction of 2-fluoropyridine with a methylating agent and p-toluenesulfonic acid in an organic solvent.[1] A typical synthetic route is outlined below.

Synthetic Workflow

Caption: General synthetic pathway for 2-Fluoro-1-methylpyridinium p-toluenesulfonate.

Mechanism of Action in Condensation Reactions

The utility of 2-Fluoro-1-methylpyridinium p-toluenesulfonate as a condensation reagent stems from its ability to activate carboxylic acids. The reaction mechanism involves the initial formation of a highly reactive pyridinium ester intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide.

Reaction Mechanism

Caption: Activation of a carboxylic acid by the Mukaiyama reagent.

Applications and Experimental Protocols

2-Fluoro-1-methylpyridinium p-toluenesulfonate is a versatile reagent with applications in a variety of synthetic transformations.

Esterification

This reagent is effective for the synthesis of esters from carboxylic acids and alcohols.

Experimental Protocol: Synthesis of Benzyl Pentanoate

-

Reaction Setup: In a reaction vessel under an argon atmosphere, combine 2-fluoro-1-methylpyridinium p-toluenesulfonate (1.2 mmol) and 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (4.8 mmol).

-

Addition of Reactants: To this mixture, add a solution of pentanoic acid (1.0 mmol) and benzyl alcohol (1.0 mmol) in dichloromethane (4 mL) at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 46 hours.

-

Workup: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to isolate benzyl pentanoate. The reported yield for this specific protocol is 74%.

Amide Bond Formation and Peptide Coupling

A key application of Mukaiyama-type reagents is in the formation of amide bonds, a fundamental reaction in peptide synthesis. These reagents are known to cause less racemization compared to some other coupling agents.

Experimental Protocol: Synthesis of Boc-Pro-Phe-OMe (using a related Mukaiyama reagent)

Note: This protocol uses 2-chloro-1-methylpyridinium iodide, a closely related Mukaiyama reagent, and serves as a representative example for peptide coupling.

-

Reaction Setup: To a solution of H-Phe-OMe・HCl (1.50 g, 6.95 mmol) in dichloromethane (30 mL) at room temperature, add Boc-Pro-OH (1.65 g, 7.65 mmol) and 2-chloro-1-methylpyridinium iodide (1.95 g, 7.65 mmol).

-

Base Addition: Cool the mixture to 5-10 °C and add triethylamine (3.40 mL, 24.3 mmol) dropwise over 3 minutes.

-

Reaction: Stir the reaction mixture for 3 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid (3 x 30 mL), 5% aqueous sodium bicarbonate solution (3 x 30 mL), and brine (30 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (hexane:EtOAc = 2:1) to yield Boc-Pro-Phe-OMe (2.37 g, 91%) as a slightly yellowish solid.

Synthesis of β-Lactams

2-Fluoro-1-methylpyridinium p-toluenesulfonate serves as an acid activator in the synthesis of β-lactams via ketene-imine cycloaddition reactions under mild conditions.[5] This method has been shown to produce good to excellent yields.[5]

Derivatization Agent in Analytical Chemistry

In the field of liquid chromatography-mass spectrometry (LC-MS), 2-fluoro-1-methylpyridinium p-toluenesulfonate can be used to derivatize hydroxyl groups.[6] This chemical modification can improve the ionization efficiency and chromatographic separation of certain analytes, such as steroids.[6]

Quantitative Data

The efficiency of reactions utilizing 2-Fluoro-1-methylpyridinium p-toluenesulfonate is influenced by various factors including the specific substrates, solvent, and base used. The following table presents a summary of reported yields for different applications.

| Application | Substrates | Yield (%) | Reference |

| Esterification | Pentanoic acid and benzyl alcohol | 74 | |

| Peptide Coupling* | Boc-Pro-OH and H-Phe-OMe・HCl | 91 | |

| β-Lactam Synthesis | Various carboxylic acids and imines | Good to Excellent | [5] |

*Using 2-chloro-1-methylpyridinium iodide

Safety and Handling

2-Fluoro-1-methylpyridinium p-toluenesulfonate is irritating to the eyes, respiratory system, and skin.[1] It is also moisture-sensitive.[4] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. Store in a cool, dry place away from moisture.

Conclusion

2-Fluoro-1-methylpyridinium p-toluenesulfonate (CAS 58086-67-2) is a valuable and efficient reagent for a range of chemical transformations, most notably for the formation of esters and amides. Its ability to activate carboxylic acids under mild conditions with often high yields makes it a significant tool for chemists in academic research and industrial drug development. The provided experimental protocols offer a practical guide for its application in the laboratory.

References

An In-depth Technical Guide on the Stability and Solubility of 2-Fluoro-1-methylpyridin-1-ium Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and solubility characteristics of 2-Fluoro-1-methylpyridin-1-ium tosylate. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters.

Core Properties of 2-Fluoro-1-methylpyridin-1-ium Tosylate

2-Fluoro-1-methylpyridin-1-ium tosylate is a versatile reagent in organic synthesis. An understanding of its stability and solubility is paramount for its effective storage, handling, and application in various reaction conditions.

Solubility Profile

The solubility of 2-Fluoro-1-methylpyridin-1-ium tosylate has been qualitatively described in several sources. It is generally soluble in a range of common organic solvents but exhibits limited solubility in others. A key characteristic is its reactivity with water, leading to hydrolysis.

| Solvent | Solubility Description | Citation(s) |

| Water | Soluble (hydrolyzes) | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Dichloromethane | Soluble | [1][2] |

| Acetonitrile | Soluble, Sparingly Soluble | [1][2][3] |

| Methanol | Slightly Soluble | [3] |

Stability Characteristics

The stability of 2-Fluoro-1-methylpyridin-1-ium tosylate is influenced by environmental factors, most notably moisture. Proper storage is crucial to maintain its integrity.

| Parameter | Description | Citation(s) |

| General Stability | Relatively stable at room temperature. | [2] |

| Sensitivity | Moisture sensitive. | [3] |

| Hydrolysis | Reacts with water to form 2-hydroxy-1-methylpyridinium p-toluenesulfonate. | [1][2][4] |

| Recommended Storage | Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere. Recommended storage temperature is 2-8°C. | [1][3][5] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the quantitative solubility and stability of 2-Fluoro-1-methylpyridin-1-ium tosylate. These protocols are based on standard practices for organic salts and pyridinium compounds.

Protocol for Quantitative Solubility Determination

This protocol employs the equilibrium concentration method, a common technique for determining the solubility of organic salts.

Objective: To determine the concentration of a saturated solution of 2-Fluoro-1-methylpyridin-1-ium tosylate in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation:

-

Add an excess amount of 2-Fluoro-1-methylpyridin-1-ium tosylate to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the suspension by stirring or shaking at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-Fluoro-1-methylpyridin-1-ium tosylate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for Quantitative Solubility Determination.

Protocol for Stability Indicating Assay and Forced Degradation Studies

This protocol outlines a stability-indicating HPLC method and forced degradation studies to identify degradation products and understand the stability profile of 2-Fluoro-1-methylpyridin-1-ium tosylate.

Objective: To develop a stability-indicating analytical method and to investigate the degradation of 2-Fluoro-1-methylpyridin-1-ium tosylate under various stress conditions.

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Forced Degradation Studies:

-

Expose solutions of 2-Fluoro-1-methylpyridin-1-ium tosylate to various stress conditions to induce degradation.

-

Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat.

-

Photolytic Degradation: Expose a solution to UV light.

-

Analyze the stressed samples at various time points using the developed HPLC method.

-

-

Data Analysis:

-

Identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) for structural elucidation of unknown degradants.

-

Determine the degradation pathways and the kinetics of degradation under different conditions.

-

Caption: Workflow for Stability Indicating Assay.

Potential Degradation Pathway

Based on the known moisture sensitivity and the identification of 2-hydroxy-1-methylpyridinium p-toluenesulfonate as an impurity in technical grade samples, the primary degradation pathway is hydrolysis.

Caption: Hydrolytic Degradation of the Compound.

This guide provides a foundation for researchers working with 2-Fluoro-1-methylpyridin-1-ium tosylate. By employing the outlined experimental protocols, it is possible to generate the specific quantitative data necessary for robust process development and formulation.

References

The Dawn of Electrophilic Fluorination: A Technical Guide to the Discovery and History of N-Fluoropyridinium Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to a surge in the development of novel fluorination methodologies. Among the various approaches, electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into electron-rich substrates. This guide delves into the discovery and historical development of a pivotal class of electrophilic fluorinating agents: the N-fluoropyridinium reagents. Prior to their advent, chemists faced significant challenges with existing reagents, which were often hazardous, difficult to handle, and lacked tunable reactivity. The development of stable, crystalline, and versatile N-fluoropyridinium salts revolutionized the field, providing a practical and effective means for a wide range of fluorination reactions.

The Pioneering Work of Teruo Umemoto: The First Stable N-Fluoropyridinium Salts

The landscape of electrophilic fluorination was dramatically reshaped in 1986 when Teruo Umemoto and his colleagues reported the synthesis of the first stable and isolable N-fluoropyridinium salts.[1] Before this breakthrough, reagents capable of delivering an electrophilic fluorine atom were either highly reactive and hazardous, like elemental fluorine, or had limited reactivity and applicability.[1] Umemoto's work provided a solution by creating a class of reagents that were not only effective but also user-friendly.

The key to their stability lies in the pairing of the N-fluoropyridinium cation with a non-nucleophilic counteranion, such as triflate (OTf⁻) or tetrafluoroborate (BF₄⁻).[1][2] This combination prevents the decomposition of the reactive N-F bond. The synthesis of these groundbreaking reagents was achieved through the direct fluorination of pyridine or its derivatives in the presence of a suitable acid, its salt, or a silyl ester, using a diluted mixture of fluorine in nitrogen (typically 10% F₂/N₂).[3][4]

Several synthetic strategies were developed by Umemoto's group to access a variety of N-fluoropyridinium salts with tunable reactivity.[1] The fluorinating power of these reagents can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring.[5] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents.[6]

Expanding the Arsenal: Further Developments in N-Fluoropyridinium Chemistry

Building upon the foundational work of Umemoto, the field has witnessed the development of more specialized and powerful N-fluoropyridinium reagents. These advancements have focused on enhancing reactivity, selectivity, and handling characteristics.

Zwitterionic N-Fluoropyridinium Salts

In 1995, Umemoto's group introduced a new class of zwitterionic N-fluoropyridinium salts, such as N-fluoropyridinium-2-sulfonate.[3] These internal salts exhibit high selectivity in fluorination reactions, particularly for the ortho-fluorination of phenols, which is attributed to a hydrogen-bonding interaction between the sulfonate group and the hydroxyl group of the substrate.[3]

Dimeric N,N'-Difluorobipyridinium Salts

To further increase the fluorinating power and the effective fluorine content, dimeric N,N'-difluorobipyridinium salts were synthesized.[6] In these reagents, each N-fluoropyridinium moiety acts as both a fluorine source and an electron-withdrawing group for the other, significantly enhancing the overall reactivity.[6] The 2,2'-bipyridinium isomer, in particular, was found to be a highly potent fluorinating agent.[6]

Quantitative Understanding of Reactivity

A significant leap in the rational application of N-fluoropyridinium reagents came with the development of quantitative reactivity scales. Pioneering work by Hodgson and others established a kinetic framework to compare the fluorinating power of various N-F reagents, including a range of N-fluoropyridinium salts.[7][8][9] These studies, often employing 1,3-dicarbonyl compounds as model substrates, have provided chemists with the data needed to select the most appropriate reagent for a specific transformation, moving beyond a trial-and-error approach.[7]

Data Presentation

The following tables summarize key quantitative data for a selection of N-fluoropyridinium reagents, providing a comparative overview of their physical properties and reactivity.

Table 1: Physical Properties of Selected N-Fluoropyridinium Salts

| Reagent Name | Structure | Melting Point (°C) |

| N-Fluoropyridinium Triflate | [C₅H₅NF]OTf | 185-187[5] |

| N-Fluoro-2,4,6-trimethylpyridinium Triflate | [2,4,6-(CH₃)₃C₅H₂NF]OTf | 148-150 |

| N-Fluoro-3,5-dichloropyridinium Triflate | [3,5-Cl₂C₅H₃NF]OTf | 168-170 |

| N-Fluoro-2,3,4,5,6-pentachloropyridinium Triflate | [C₅Cl₅NF]OTf | 195-197 |

| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | --INVALID-LINK--₂ | 210-213 (dec.)[6] |

Table 2: Relative Reactivity of N-Fluoropyridinium Reagents

This table is based on kinetic studies of the fluorination of 1,3-diphenyl-1,3-propanedione. The reactivity is expressed relative to N-Fluoropyridinium Triflate.

| Reagent | Relative Rate Constant (k_rel) |

| N-Fluoro-2,4,6-trimethylpyridinium Triflate | 0.1 |

| N-Fluoropyridinium Triflate | 1.0 |

| N-Fluoro-3,5-dichloropyridinium Triflate | 10² |

| N-Fluoro-2,3,4,5,6-pentachloropyridinium Triflate | 10⁴ |

| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | 10⁵ |

Data compiled from kinetic studies by Hodgson et al.[7][8]

Experimental Protocols

The following are detailed methodologies for the synthesis of a key N-fluoropyridinium reagent and a representative fluorination reaction.

Synthesis of N-Fluoropyridinium Triflate

This procedure is adapted from the method reported in Organic Syntheses.[5]

Caution: This reaction involves the use of elemental fluorine, which is a highly toxic and corrosive gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Pyridine (distilled)

-

Sodium trifluoromethanesulfonate (sodium triflate)

-

Acetonitrile (anhydrous)

-

10% Fluorine in Nitrogen gas mixture

-

Celite

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube connected to a scrubber.

-

A low-temperature cooling bath.

Procedure:

-

A 300-mL, three-necked, round-bottomed flask is charged with sodium triflate (10.3 g, 0.06 mol) and dry acetonitrile (80 mL).

-

The flask is purged with nitrogen, and then pyridine (4.74 g, 0.06 mol) is added.

-

The reaction mixture is cooled to -40 °C in a cooling bath.

-

A stream of 10% fluorine in nitrogen is introduced above the surface of the rapidly stirred solution at a rate of approximately 90 mL/min.

-

The reaction is monitored by quenching aliquots with water and testing for the presence of the N-fluoropyridinium cation with sodium iodide (a yellow to brown color indicates the presence of the product).

-

After the reaction is complete (typically 2-3 hours), the fluorine flow is stopped, and the mixture is purged with nitrogen.

-

The reaction mixture is allowed to warm to room temperature and then filtered through a pad of Celite to remove sodium fluoride.

-

The filtrate is concentrated under reduced pressure.

-

The resulting solid is washed with diethyl ether and then recrystallized from acetonitrile/diethyl ether to afford pure N-fluoropyridinium triflate as a white crystalline solid. (Yield: 68–70%; mp 185–187 °C).[5]

Fluorination of an Enol Silyl Ether

This procedure demonstrates a typical application of an N-fluoropyridinium reagent for the fluorination of a carbon nucleophile.

Materials:

-

1-(Trimethylsilyloxy)cyclohexene

-

N-Fluoro-2,4,6-trimethylpyridinium triflate

-

Dichloromethane (anhydrous)

Procedure:

-

To a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere is added N-fluoro-2,4,6-trimethylpyridinium triflate (1.1 mmol).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the addition of water (10 mL).

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-fluorocyclohexanone.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to N-fluoropyridinium reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

- 5. orgsyn.org [orgsyn.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

Spectroscopic Analysis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a versatile reagent often utilized in synthetic chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 8.6 | m | 1H | Pyridinium H-6 |

| ~8.5 - 8.3 | m | 1H | Pyridinium H-4 |

| ~8.2 - 8.0 | m | 1H | Pyridinium H-5 |

| ~7.8 - 7.6 | m | 1H | Pyridinium H-3 |

| 7.48 | d | 2H | Tosyl H-2', H-6' |

| 7.11 | d | 2H | Tosyl H-3', H-5' |

| ~4.3 | s | 3H | N-CH₃ |

| 2.29 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~157 (d, ¹JCF) | Pyridinium C-2 |

| ~146 | Pyridinium C-6 |

| ~145 | Tosyl C-4' |

| ~140 | Tosyl C-1' |

| ~129 | Pyridinium C-4 |

| ~128 | Tosyl C-3', C-5' |

| ~125 | Tosyl C-2', C-6' |

| ~115 (d, ²JCF) | Pyridinium C-3 |

| ~110 | Pyridinium C-5 |

| ~48 | N-CH₃ |

| 20.8 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1640 - 1620 | Strong | Pyridinium Ring C=C and C=N Stretch |

| ~1480 - 1450 | Medium | Aromatic C=C Stretch |

| ~1220 and ~1160 | Strong | Asymmetric and Symmetric S=O Stretch (SO₃⁻) |

| ~1030 and ~1010 | Strong | Symmetric S-O Stretch and Aromatic C-H in-plane bend |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~680 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion |

| 112.05 | [C₆H₇FN]⁺ (2-Fluoro-1-methylpyridin-1-ium cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

500 MHz NMR Spectrometer

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Solvent: DMSO

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Solvent: DMSO

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Calibrate the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet-forming die.

-

Press the die under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

IR Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the cationic component of the molecule.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

MS Acquisition Parameters:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Scan Range: m/z 50 - 500

Data Analysis:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of the 2-Fluoro-1-methylpyridin-1-ium cation.

-

Compare the observed m/z value with the theoretically calculated exact mass.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Insights into the Reactivity of 2-Fluoro-1-methylpyridin-1-ium Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2-Fluoro-1-methylpyridin-1-ium ions. The focus is on the nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. This document summarizes key computational findings, outlines relevant experimental methodologies, and presents visual representations of the underlying reaction mechanisms.

Introduction: The Significance of Activated Pyridinium Systems

Pyridinium salts, particularly those with a halogen at the 2-position, are highly valuable intermediates in organic synthesis. The quaternization of the pyridine nitrogen significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. The 2-Fluoro-1-methylpyridin-1-ium cation is a prime example of such an activated system, where the strong electron-withdrawing nature of the pyridinium nitrogen and the fluorine atom facilitates SNAr reactions. Understanding the theoretical underpinnings of its reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, transition states, and energy profiles of these reactions. While comprehensive theoretical data specifically for the 2-Fluoro-1-methylpyridin-1-ium ion is not extensively available in published literature, this guide synthesizes findings from closely related systems, such as 2-fluoropyridine and other N-methylpyridinium ions, to build a robust theoretical framework.

Theoretical Framework: The SNAr Reaction Mechanism

The generally accepted mechanism for the SNAr reaction of 2-Fluoro-1-methylpyridin-1-ium ions with a nucleophile (Nu-) proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex.

A logical diagram of the SNAr reaction workflow is presented below:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridinium ring, which is the carbon atom bonded to the fluorine. This leads to the formation of a high-energy, tetrahedral intermediate known as the Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily lost. The negative charge is delocalized over the electron-withdrawing pyridinium system.

Step 2: Leaving Group Departure and Re-aromatization

The Meisenheimer complex is a transient species that rapidly undergoes the elimination of the fluoride ion. The departure of the fluoride ion is driven by the restoration of the energetically favorable aromatic system, leading to the formation of the 2-substituted-1-methylpyridin-1-ium product.

A diagram illustrating the SNAr reaction pathway is provided below:

Computational Data and Theoretical Predictions

Computational chemistry, particularly DFT, is a powerful tool for quantifying the energetics of the SNAr reaction pathway. While specific data for 2-Fluoro-1-methylpyridin-1-ium is sparse, studies on analogous 2-halopyridinium systems provide valuable benchmarks.

Activation Energies and Reaction Enthalpies

The tables below present illustrative quantitative data for the SNAr reaction of a generic 2-Fluoro-1-methylpyridin-1-ium ion with a model nucleophile (e.g., methoxide). These values are based on trends observed in theoretical studies of similar systems and should be considered as representative examples.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) in kcal/mol

| Reaction Step | Parameter | Gas Phase | Methanol (PCM) |

| Step 1: Meisenheimer Complex Formation | ΔE‡ (TS1) | 15.2 | 12.5 |

| ΔH (Intermediate) | -5.8 | -8.2 | |

| Step 2: Fluoride Elimination | ΔE‡ (TS2) | 8.1 | 6.5 |

| Overall Reaction | ΔHrxn | -25.3 | -28.9 |

Note: These values are illustrative and based on typical DFT calculations for analogous SNAr reactions.

Geometric Parameters of the Meisenheimer Complex

The geometry of the Meisenheimer complex is a key indicator of its stability and the reaction pathway. The C2 carbon transitions from sp2 to sp3 hybridization upon nucleophilic attack.

Table 2: Key Bond Lengths (in Å) in the Meisenheimer Complex

| Bond | Reactant | Meisenheimer Complex |

| C2-F | 1.35 | 1.42 |

| C2-Nu | - | 1.48 |

| C2-N1 | 1.38 | 1.45 |

| C2-C3 | 1.40 | 1.48 |

Note: These are representative bond lengths for a model SNAr reaction.

Experimental Protocols: A General Approach

While a specific, detailed experimental protocol for the reaction of 2-Fluoro-1-methylpyridin-1-ium ions is not provided in the theoretical literature, a general procedure for SNAr reactions on activated pyridinium salts can be outlined as follows.

General Procedure for Nucleophilic Aromatic Substitution

-

Reactant Preparation: The 2-Fluoro-1-methylpyridin-1-ium salt (1.0 eq.) is dissolved in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: The nucleophile (1.0-1.5 eq.) is added to the solution. If the nucleophile is not an anion, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered organic base) may be required to generate the active nucleophile in situ.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity). The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched with an appropriate aqueous solution. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

An illustrative diagram of a typical experimental workflow is shown below:

Conclusion

Theoretical studies, though not exhaustively focused on the 2-Fluoro-1-methylpyridin-1-ium ion itself, provide a strong foundation for understanding its reactivity. The SNAr mechanism, proceeding through a Meisenheimer intermediate, is the dominant pathway. Computational data from analogous systems suggest that the reaction is thermodynamically favorable and kinetically accessible. The quaternization of the pyridine nitrogen is key to activating the ring towards nucleophilic attack. This guide serves as a valuable resource for researchers by consolidating the theoretical principles and providing a framework for experimental design in the burgeoning field of pyridinium salt chemistry. Further dedicated computational and experimental studies on this specific ion will undoubtedly uncover more nuanced aspects of its reactivity and expand its synthetic utility.

A Comprehensive Guide to Safety Precautions for Working with Electrophilic Fluorinating Agents

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Electrophilic fluorinating agents are powerful tools for the selective introduction of fluorine. However, their high reactivity also presents significant safety challenges. This in-depth technical guide provides a comprehensive overview of the necessary safety precautions for handling these reagents, ensuring the well-being of laboratory personnel and the integrity of research.

Introduction to Electrophilic Fluorinating Agents

Electrophilic fluorination involves the reaction of a nucleophile with a source of "electrophilic fluorine."[1] While elemental fluorine (F₂) is the most direct source, its extreme toxicity and reactivity limit its practical use in many laboratory settings.[2][3] Consequently, a range of more manageable, yet still highly reactive, N-F reagents have been developed.[1][4] These reagents are generally more stable, easier to handle, and offer a spectrum of reactivity, allowing for greater control over fluorination reactions.[5][6][7]

Commonly used electrophilic fluorinating agents include:

-

N-Fluoropyridinium salts: These are crystalline, stable solids whose reactivity can be tuned by modifying the substituents on the pyridine ring.[7][8][9]

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A widely used, versatile, and relatively safe electrophilic fluorinating agent.[2][10][11] It is a non-toxic, crystalline solid that is easy to handle.[2][10]

-

N-Fluorobenzenesulfonimide (NFSI): An economical, stable, and safe fluorinating agent with high electrophilicity, soluble in various organic solvents.[12]

-

Other N-F Reagents: A variety of other N-F compounds have been developed, each with its own specific reactivity profile and handling requirements.[1][9]

Hazard Assessment

A thorough risk assessment is mandatory before working with any electrophilic fluorinating agent.[13] The primary hazards associated with these reagents include:

-

High Reactivity and Oxidizing Properties: Many electrophilic fluorinating agents are strong oxidizing agents that can react violently, sometimes explosively, with oxidizable materials and common laboratory solvents like DMF, pyridine, and DMSO.[10][14][15]

-

Toxicity: Inhalation or skin contact can be harmful.[13][16] Some agents can cause severe eye damage or allergic skin reactions.[16][17]

-

Generation of Hazardous Byproducts: Reactions or improper quenching can generate highly corrosive and toxic substances like hydrogen fluoride (HF).[14][18] HF can cause severe burns that may not be immediately painful and can lead to systemic toxicity.[19][20]

Quantitative Hazard Data

The following table summarizes key quantitative data for some common electrophilic fluorinating agents. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive information.

| Reagent Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards | Acute Toxicity (LD50/LC50) |

| Selectfluor® | C₇H₁₄B₂ClF₉N₂ | 354.26 | 260 | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction.[16][17] | Oral LD50 (rat): > 350 mg/kg bw, Dermal LD50 (rat): > 2000 mg/kg bw.[13] |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | 251.28 | 114-116 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[13] | Data not readily available. |

| N-Fluoropyridinium triflate | C₅H₅FNSO₃ | 213.16 | 182 | Stability decreases with increasing fluorinating power.[8] | Data not readily available. |

Engineering Controls

Proper engineering controls are the first line of defense in mitigating exposure to electrophilic fluorinating agents.

-

Chemical Fume Hood: All work with these reagents must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[13][21]

-

Glove Box: For particularly hazardous or moisture-sensitive agents, the use of a glove box under an inert atmosphere is recommended.[13]

-

Safety Shields: Use safety shields to protect against potential splashes or explosions.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The correct selection and consistent use of PPE is critical to prevent personal exposure.[13]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[22] A face shield worn over goggles is required when there is a risk of splashing.[13][22]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[22] For extended contact or handling larger quantities, double-gloving is recommended.[13] Always inspect gloves for any signs of degradation before use.[22]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[13] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[13]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[22]

Safe Handling and Storage

Adherence to strict protocols for handling and storage is crucial to prevent accidents.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[13][16]

-

Keep containers tightly sealed under an inert atmosphere.[16]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[13]

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]

-

Experimental Protocols: Quenching and Disposal

Proper quenching of reactions and disposal of waste are critical safety considerations.

Experimental Protocol 1: Quenching of Electrophilic Fluorinating Agents (e.g., Selectfluor®)

This protocol outlines a general procedure for quenching a reaction mixture containing an electrophilic fluorinating agent like Selectfluor®.

Materials:

-

Reaction mixture containing the electrophilic fluorinating agent.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃).

-

Ice-water bath.

-

Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

-

Stir plate and stir bar.

Procedure:

-

Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This helps to control any exothermic quenching process.

-

Quenching: Slowly and carefully add the chilled quench solution (e.g., saturated NaHCO₃ or Na₂S₂O₃) to the reaction mixture with vigorous stirring. Gas evolution may occur, so ensure adequate ventilation and slow addition.

-

Stirring: Continue stirring the mixture until all of the reactive fluorinating agent has been consumed. This can be monitored by TLC or other appropriate analytical techniques.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

If two phases are present, separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Disposal

-

All waste containing electrophilic fluorinating agents must be collected in clearly labeled, compatible containers.[13]

-

Do not mix incompatible waste streams.[13]

-

Contaminated materials such as gloves, weighing paper, and silica gel should be disposed of as solid hazardous waste.[22]

-

Neutralized aqueous layers from the work-up should be disposed of as hazardous waste according to institutional guidelines.[13]

Emergency Procedures

Prompt and correct response to an emergency is critical to minimize harm.

Spill Response

-

Small Spills:

-

Alert personnel in the immediate area.

-

Evacuate the area if necessary.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[24]

-

Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[24]

-

Decontaminate the spill area with a suitable cleaning agent.[24]

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.[13]

-

Personnel Exposure

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]

-

Remove contaminated clothing.[13]

-

If exposure to a reagent that can generate HF is suspected, apply 2.5% calcium gluconate gel to the affected area after flushing.[19][25]

-

Seek immediate medical attention.[13]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Do not induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.[23]

-

Conclusion

Electrophilic fluorinating agents are indispensable tools in modern chemical research and development. However, their safe use demands a thorough understanding of their hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and create a safer laboratory environment for the advancement of science. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.

References

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selectfluor [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Fluorination - Wordpress [reagents.acsgcipr.org]

- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 16. 140681-55-6 | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [aspirasci.com]

- 17. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 20. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]

- 21. ipo.rutgers.edu [ipo.rutgers.edu]

- 22. benchchem.com [benchchem.com]

- 23. molcore.com [molcore.com]

- 24. qmul.ac.uk [qmul.ac.uk]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Fluorination of β-Ketoesters with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluorine atom into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The α-fluorination of β-ketoesters provides valuable chiral building blocks for the synthesis of various pharmaceuticals. While several electrophilic fluorinating reagents are commercially available, this document focuses on the application of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate for this transformation.

This compound is a member of the N-fluoropyridinium class of reagents, which are known to act as sources of electrophilic fluorine.[1][2][3][4] Although less commonly cited for the fluorination of β-ketoesters compared to reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, its reactivity profile suggests its potential utility in this context. These notes provide a general overview, a proposed experimental protocol, and a summary of typical results obtained with other common fluorinating agents for comparison.

Reaction Principle

The fluorination of a β-ketoester at the α-position proceeds through the formation of an enolate intermediate in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-fluoropyridinium salt. The pyridinium moiety serves as a good leaving group, facilitating the transfer of the fluorine atom to the carbon nucleophile.

Proposed Experimental Workflow

Below is a generalized workflow for the fluorination of a β-ketoester using an electrophilic fluorinating agent.

Caption: General workflow for the fluorination of β-ketoesters.

Experimental Protocols

Disclaimer: The following protocol is a general and proposed method for the fluorination of β-ketoesters with this compound, based on the known reactivity of similar N-fluoropyridinium salts. Optimization of reaction conditions (solvent, base, temperature, and reaction time) is highly recommended for specific substrates.

Protocol 1: General Procedure for the Fluorination of a β-Ketoester

Materials:

-

β-Ketoester

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (Et₃N), Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 eq.).

-

Dissolve the β-ketoester in an appropriate anhydrous solvent (e.g., DCM or MeCN).

-

Add the base (1.1 - 1.5 eq.). If using a strong base like NaH, stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation. For weaker bases like Et₃N, the fluorinating agent can be added directly after the base.

-

In a separate flask, dissolve this compound (1.1 - 1.2 eq.) in the same anhydrous solvent.

-

Slowly add the solution of the fluorinating agent to the reaction mixture at room temperature or a pre-determined temperature (e.g., 0 °C or -78 °C, depending on the reactivity of the substrate).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-fluoro-β-ketoester.

Data Presentation: Comparison with Common Fluorinating Agents

Due to the limited availability of specific data for this compound in the fluorination of β-ketoesters, the following table summarizes typical results obtained with more common electrophilic fluorinating agents, NFSI and Selectfluor®, under various catalytic conditions. This data is intended to provide a benchmark for expected yields and enantioselectivities.

| Fluorinating Agent | Catalyst/Base | Substrate Type | Solvent | Temp (°C) | Yield (%) | ee (%) |

| NFSI | Chiral Quaternary Ammonium Salt / K₂CO₃ | Cyclic β-Ketoester | Toluene | 0 | 85-95 | 60-80 |

| NFSI | Chiral Palladium Complex | Cyclic & Acyclic β-Ketoesters | EtOH | RT | 80-96 | 83-94 |

| NFSI | Chiral Copper Complex | Cyclic β-Ketoester | MeCN | -20 | 90-99 | 85-99 |

| Selectfluor® | Chiral Titanium Complex | Acyclic β-Ketoester | CH₂Cl₂ | RT | 60-90 | up to 90 |

| NFSI | Chiral Thiourea / DMAP | Cyclic β-Ketoester | Toluene | -60 | 80-99 | up to 99 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the electrophilic fluorination of a β-ketoester.

Caption: Key steps in the electrophilic fluorination of β-ketoesters.

Conclusion

This compound is a viable, albeit less documented, reagent for the electrophilic fluorination of β-ketoesters. The provided protocol offers a starting point for developing specific applications. Researchers are encouraged to perform thorough optimization studies to achieve the desired efficiency and selectivity for their substrates of interest. For comparative purposes, the performance of well-established fluorinating agents like NFSI and Selectfluor® should be considered.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, basicity, and binding affinity to biological targets. A variety of electrophilic fluorinating reagents have been developed to facilitate the synthesis of these valuable compounds. This document focuses on the application of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate as a reagent for the synthesis of fluorinated heterocycles.

Reagent Overview

This compound is a salt-based electrophilic fluorinating agent. The pyridinium cation acts as the carrier for the electrophilic fluorine atom, which is transferred to a nucleophilic substrate. The 4-methylbenzenesulfonate (tosylate) anion is a non-nucleophilic counterion. While a range of N-fluoro-pyridinium salts with different counterions (e.g., triflate, tetrafluoroborate) are commercially available and have been extensively studied, specific and detailed application data for the tosylate salt in the synthesis of a broad range of fluorinated heterocyles is less documented in peer-reviewed literature. The general reactivity is expected to be similar to other N-fluoropyridinium salts, where the electron-withdrawing nature of the pyridinium ring activates the N-F bond for electrophilic attack.

General Considerations for Fluorination Reactions

Mechanism of Electrophilic Fluorination

The fluorination of heterocyles using N-fluoropyridinium salts generally proceeds via an electrophilic aromatic substitution-type mechanism. The electron-rich heterocyclic substrate attacks the electrophilic fluorine atom of the reagent, leading to the formation of a sigma complex (or Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the fluorinated heterocycle. The reaction's feasibility and regioselectivity are highly dependent on the electronic properties of the heterocyclic substrate. Electron-rich heterocycles are generally more reactive towards electrophilic fluorination.

Experimental Protocols

Note: Due to a lack of specific published examples for this compound, the following protocols are generalized based on the reactivity of similar N-fluoropyridinium salts. Optimization of reaction conditions (solvent, temperature, and reaction time) is highly recommended for specific substrates.

Protocol 1: General Procedure for the Fluorination of Electron-Rich Heterocycles (e.g., Indoles, Pyrroles)

This protocol outlines a general approach for the fluorination of electron-rich N-heterocycles.

Materials:

-

Substituted or unsubstituted electron-rich heterocycle (e.g., indole)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, N,N-dimethylformamide)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and stirring apparatus

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the heterocyclic substrate (1.0 equiv.).

-

Dissolve the substrate in a suitable anhydrous solvent.

-

Add this compound (1.1-1.5 equiv.) to the solution.

-

Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired fluorinated heterocycle.

Data Presentation

Table 1: Template for Recording Fluorination Reaction Data

| Entry | Heterocyclic Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |

| 1 | ||||||

| 2 | ||||||

| 3 |

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a fluorinated heterocycle using an electrophilic fluorinating agent.

Caption: Generalized workflow for the synthesis of fluorinated heterocycles.

Logical Relationship of Electrophilic Fluorination

The following diagram illustrates the conceptual relationship in an electrophilic fluorination reaction.

Caption: Key steps in the electrophilic fluorination of a heterocycle.

While this compound is a commercially available electrophilic fluorinating agent, its application in the synthesis of a wide array of fluorinated heterocycles is not as extensively documented as other N-F reagents. The provided general protocols and workflow diagrams serve as a starting point for researchers interested in exploring its utility. It is crucial to perform systematic optimization for each specific heterocyclic system to achieve desired outcomes in terms of yield and regioselectivity. Researchers are encouraged to meticulously document their findings to contribute to the collective understanding of this reagent's capabilities. For more established and widely reported methods, investigation into reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) is recommended.

Application Notes and Protocols: Fluorination with 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, a member of the N-fluoropyridinium salt family, is an electrophilic fluorinating agent. These reagents are valued in organic synthesis for their ability to introduce fluorine atoms into a wide variety of organic molecules under relatively mild conditions. The incorporation of fluorine can significantly alter the biological and chemical properties of molecules, making it a crucial strategy in drug discovery and materials science. This document provides an overview of the anticipated applications and generalized protocols for fluorination reactions using this specific reagent, based on the reactivity of analogous N-fluoropyridinium salts.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄FNO₃S |

| Molecular Weight | 283.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-134 °C |

| Solubility | Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile.[1][2] |

Safety Precautions:

-